N-Propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-ynamide
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Overview
Description
N-Propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-ynamide is an organic compound with a complex structure that includes a naphthalene ring, a propyl group, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-ynamide typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 1,2,3,4-tetrahydronaphthalene, undergoes a series of reactions to introduce the propyl group at the nitrogen atom. This can be achieved through reductive amination or other suitable methods.
Introduction of the But-2-ynamide Moiety: The propylated naphthalene derivative is then reacted with a but-2-ynoic acid derivative under appropriate conditions to form the final product. This step may involve the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-Propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-ynamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-Propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-ynamide: shares structural similarities with other naphthalene derivatives and amides, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-3-7-17(19)18(12-4-2)16-11-10-14-8-5-6-9-15(14)13-16/h5-6,8-9,16H,4,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIHFYFSEBOGBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCC2=CC=CC=C2C1)C(=O)C#CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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